6-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one
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Overview
Description
The compound “6-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic system with a benzene ring fused to a pyridone ring. The quinolinone core is substituted at the 3-position with a carbonyl group linked to a morpholine ring, and at the 6-position with a methyl group . The trifluoromethyl group attached to the morpholine ring is a common motif in medicinal chemistry, known for its ability to modulate the steric and electronic properties of a lead compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinolinone core, the morpholine ring, and the trifluoromethyl group. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction. The trifluoromethyl group is generally considered to be quite stable and unreactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could affect properties such as acidity/basicity, polarity, and lipophilicity .Properties
IUPAC Name |
6-methyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-2-3-12-10(6-9)14(22)11(7-20-12)15(23)21-4-5-24-13(8-21)16(17,18)19/h2-3,6-7,13H,4-5,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMDBRAEPMIONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCOC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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